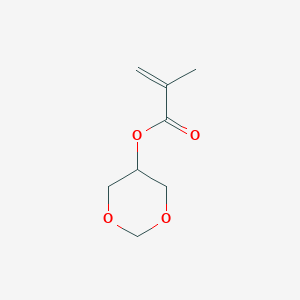
2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester is a chemical compound with the molecular formula C8H10O5This compound is a colorless to light yellow liquid that is soluble in organic solvents like ethanol and ether but insoluble in water . It is used as a reagent and intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- (methacrylic acid) with 1,3-dioxan-5-ol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(methacrylate) derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 1,3-dioxan-5-ol.
Addition Reactions: It can undergo addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or UV light.
Hydrolysis: Catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.
Addition Reactions: Typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Polymerization: Poly(methacrylate) derivatives.
Hydrolysis: Methacrylic acid and 1,3-dioxan-5-ol.
Addition Reactions: Various substituted methacrylate derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the preparation of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form hydrogels.
Industry: Applied in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate drugs or other active agents, allowing for controlled release. The molecular targets and pathways involved include interactions with various nucleophiles and the formation of covalent bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 2-methyl-, (5-ethyl-1,3-dioxan-5-yl)methyl ester: Similar in structure but with an ethyl group instead of a hydrogen atom on the dioxane ring.
2-Propenoic acid, 2-methyl-, methyl ester: Lacks the dioxane ring, making it less versatile in forming cross-linked networks.
Uniqueness
2-Propenoic acid, 2-methyl-, 1,3-dioxan-5-yl ester is unique due to its ability to form stable, biocompatible polymers and hydrogels. This makes it particularly valuable in medical and industrial applications where controlled release and biocompatibility are crucial .
Eigenschaften
CAS-Nummer |
132977-93-6 |
|---|---|
Molekularformel |
C8H12O4 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
1,3-dioxan-5-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H12O4/c1-6(2)8(9)12-7-3-10-5-11-4-7/h7H,1,3-5H2,2H3 |
InChI-Schlüssel |
MKWLYHVMTQWQHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC1COCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14149173.png)
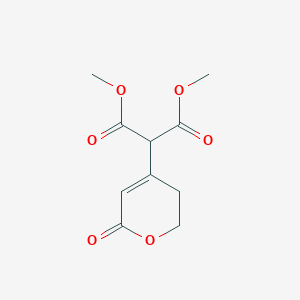
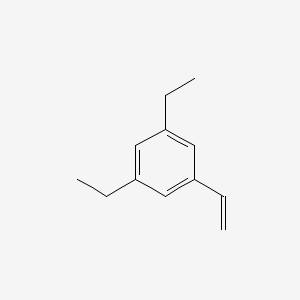
![Benzo[c]phenanthren-3-amine](/img/structure/B14149183.png)

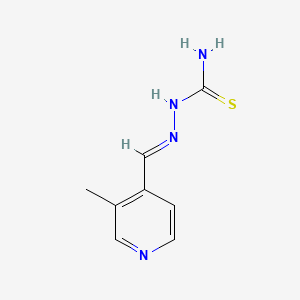
![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14149197.png)
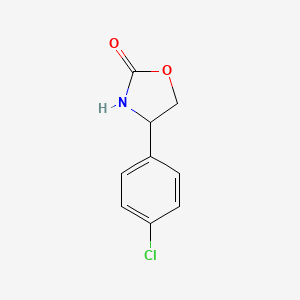
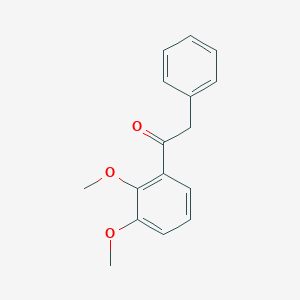
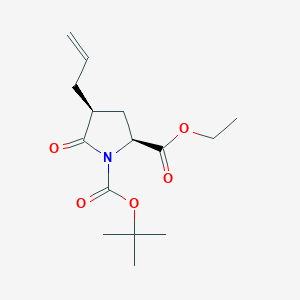
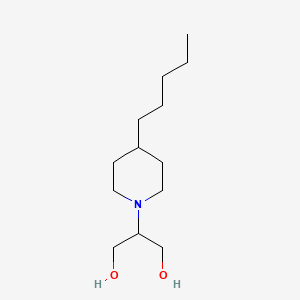
![4-[1,3-Bis(trifluoromethyl)-2-[1-(trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-3,4,4,4-tetrafluoro-1-butenyloxy]benzenesulfonic acid](/img/structure/B14149255.png)

![ethyl N-[2,2,2-trichloro-1-(3-chloro-N-hydroxyanilino)ethyl]carbamate](/img/structure/B14149262.png)
